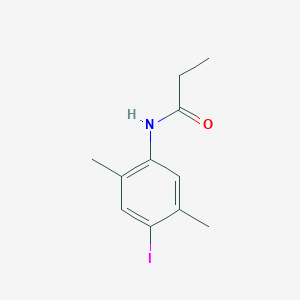![molecular formula C18H20N6O2S2 B301649 4-methyl-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B301649.png)
4-methyl-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide is a chemical compound that belongs to the class of thiazole derivatives. This compound has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-methyl-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by interfering with the cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits antimicrobial activity against a wide range of microorganisms. This compound has also shown potential as an anticancer agent, with studies suggesting that it may induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-methyl-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide in lab experiments is its broad range of potential applications. However, one of the limitations of this compound is its relatively complex structure, which may make it difficult to synthesize and purify.
Zukünftige Richtungen
There are several potential future directions for research on 4-methyl-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide. These include investigating its potential as an enzyme inhibitor, exploring its antimicrobial activity in greater detail, and studying its potential as an anticancer agent. Additionally, further research may be needed to optimize the synthesis and purification methods for this compound.
Synthesemethoden
The synthesis of 4-methyl-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide involves the reaction between 4-methyl-N-(4-methyl-5-(2-thiazolyl)-2-thiazolyl)benzene-1,2-diamine and 2-oxo-2-(2-thiazolyl)ethanethiol in the presence of a base and a solvent. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by further reaction with an acid.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. Some of the areas where this compound has been investigated include cancer research, antimicrobial activity, and enzyme inhibition.
Eigenschaften
Molekularformel |
C18H20N6O2S2 |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
4-methyl-N-[1-[4-methyl-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]benzamide |
InChI |
InChI=1S/C18H20N6O2S2/c1-11-4-6-13(7-5-11)16(26)20-12(2)15-22-23-18(24(15)3)28-10-14(25)21-17-19-8-9-27-17/h4-9,12H,10H2,1-3H3,(H,20,26)(H,19,21,25) |
InChI-Schlüssel |
GMFRDWWMPKLSCX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C2=NN=C(N2C)SCC(=O)NC3=NC=CS3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C2=NN=C(N2C)SCC(=O)NC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}-6-nitro-1,3-benzothiazole](/img/structure/B301566.png)
![4-chloro-3-(5-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B301567.png)
![(2Z,5E)-3-cyclohexyl-5-{2,3-dibromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301569.png)
![3-Cyclohexyl-2-(cyclohexylimino)-5-{4-[(4-iodobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one](/img/structure/B301570.png)
![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-adamantanecarboxamide](/img/structure/B301571.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B301572.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B301573.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B301577.png)


![2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301585.png)
![2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301587.png)
![2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B301588.png)
![N-[2-(4-morpholinyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301590.png)